molecular formula C6H13Cl2NO2 B1384331 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride CAS No. 2059936-57-9

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride

Cat. No.: B1384331
CAS No.: 2059936-57-9
M. Wt: 202.08 g/mol
InChI Key: AKDIDYLRPRTMNI-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO2 and a molecular weight of 202.08 g/mol . It is a derivative of amino acids and is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a pentanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired position.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride may involve large-scale chlorination reactors and the use of automated systems to control the reaction parameters. The final product is usually purified through crystallization or distillation to achieve the desired purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the amino and chloro groups allows for specific binding interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobutanoic acid hydrochloride
  • 2-Amino-4-methylpentanoic acid hydrochloride
  • 2-Amino-4-chloro-4-methylbutanoic acid hydrochloride

Uniqueness

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the pentanoic acid backbone differentiates it from other similar compounds and allows for unique interactions in chemical reactions and biological systems .

Biological Activity

2-Amino-4-chloro-4-methylpentanoic acid hydrochloride (ACMP) is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C6H13ClNO2 and a molecular weight of 202.08 g/mol, this compound is primarily studied for its interactions with biological systems, including its effects on enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of ACMP, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The structure of this compound features an amino group, a chloro group, and a methyl group attached to a pentanoic acid backbone. This unique arrangement contributes to its distinct chemical and biological properties.

The mechanism of action of ACMP involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and chloro groups allows for specific binding interactions, potentially modulating various biochemical pathways. Depending on the target, ACMP may function as an inhibitor or activator.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of ACMP. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from marine cyanobacteria have shown promising anticancer activities, suggesting that ACMP may also have similar therapeutic applications .

Neuroprotective Effects

ACMP has been investigated for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases. Studies suggest that compounds with similar structures can inhibit pathways involved in neuronal apoptosis and inflammation, indicating a possible role for ACMP in neuroprotection.

Enzyme Interactions

The compound has been shown to interact with several enzymes, which may influence metabolic pathways. For example, it could potentially inhibit certain enzymes involved in amino acid metabolism or neurotransmitter synthesis, further supporting its role in biological systems.

Table 1: Summary of Biological Activities

Activity Description References
AnticancerPotential cytotoxic effects on cancer cell lines
NeuroprotectiveInhibition of neuronal apoptosis pathways
Enzyme InteractionModulation of enzyme activity affecting metabolism

Case Study: In Vitro Anticancer Activity

A study conducted on analogs of ACMP revealed significant cytotoxicity against human cancer cell lines. The IC50 values indicated that certain modifications to the chemical structure enhanced its potency against specific cancer types. These findings suggest that further exploration of ACMP's derivatives could lead to the development of effective anticancer agents .

Toxicological Assessment

In toxicological studies involving animal models, ACMP demonstrated a safety profile consistent with other compounds in its class. However, further investigation is warranted to fully understand its long-term effects and potential toxicity levels .

Properties

IUPAC Name

2-amino-4-chloro-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2.ClH/c1-6(2,7)3-4(8)5(9)10;/h4H,3,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDIDYLRPRTMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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